molecular formula C24H25N B3351820 1-Benzyl-4,4-diphenylpiperidine CAS No. 40105-95-1

1-Benzyl-4,4-diphenylpiperidine

Cat. No.: B3351820
CAS No.: 40105-95-1
M. Wt: 327.5 g/mol
InChI Key: DCIVLOBESAYQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4,4-diphenylpiperidine is an organic compound with the molecular formula C24H25N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a benzyl group and two phenyl groups attached to the piperidine ring. It is known for its applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-diphenylpiperidine can be synthesized through various methods. One common approach involves the reaction of 4,4-diphenylpiperidine with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,4-diphenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminium hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or sodium amide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

1-Benzyl-4,4-diphenylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-diphenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

    4-Benzylpiperidine: This compound is structurally similar but lacks the two phenyl groups. It is known for its use as a monoamine releasing agent.

    1-Benzyl-4-piperidone: This compound has a ketone group instead of the phenyl groups and is used in medicinal chemistry for developing menin inhibitors.

Uniqueness: 1-Benzyl-4,4-diphenylpiperidine is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-benzyl-4,4-diphenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N/c1-4-10-21(11-5-1)20-25-18-16-24(17-19-25,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIVLOBESAYQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193148
Record name Piperidine, 1-benzyl-4,4-diphenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40105-95-1
Record name Piperidine, 1-benzyl-4,4-diphenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040105951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-benzyl-4,4-diphenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Benzyl-4,4-diphenylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4,4-diphenylpiperidine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4,4-diphenylpiperidine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4,4-diphenylpiperidine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4,4-diphenylpiperidine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4,4-diphenylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.